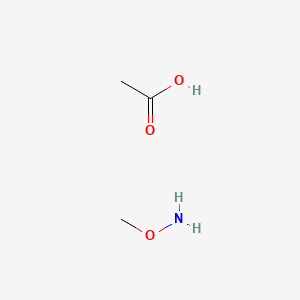
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an amino group, a dimethoxy group, and a nitrophenyl group attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, nitro-substituted, or sulfone-substituted benzenesulfonamides.
Scientific Research Applications
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kynurenine hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neuroprotection during brain ischemia . By inhibiting this enzyme, the compound can reduce neuronal loss and protect against brain damage.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide include:
- 4-Amino-3,3’-dimethoxy-4’-nitrobiphenyl
- 4-Amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- 4-(2,5-Dimethoxy-4-nitrophenyl)-2,6-dimethylmorpholine
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit kynurenine hydroxylase and its potential neuroprotective effects make it a compound of significant interest in medical research.
Properties
CAS No. |
56948-07-3 |
|---|---|
Molecular Formula |
C14H15N3O6S |
Molecular Weight |
353.35 g/mol |
IUPAC Name |
4-amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O6S/c1-22-13-7-11(12(17(18)19)8-14(13)23-2)16-24(20,21)10-5-3-9(15)4-6-10/h3-8,16H,15H2,1-2H3 |
InChI Key |
DQVYSKZAILWHMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


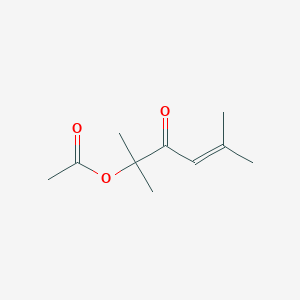

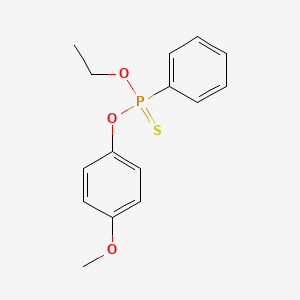
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
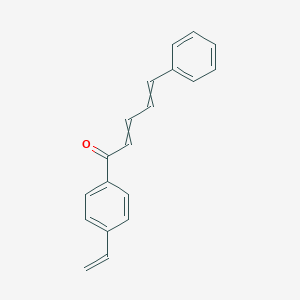
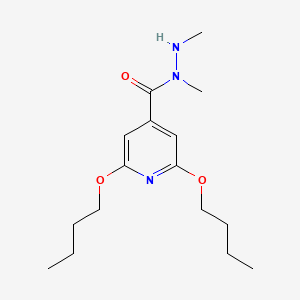

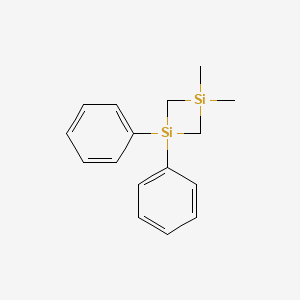
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
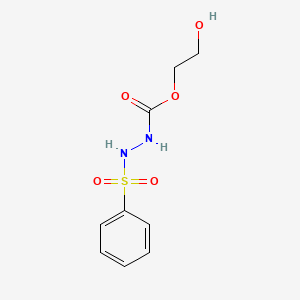
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
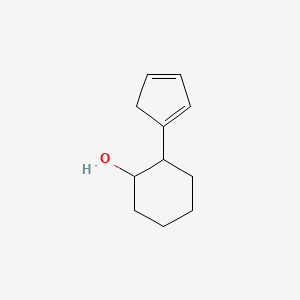
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
